2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole compounds often involves the reaction of glyoxal and ammonia . In a specific example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity and Therapeutic Use
Compounds with imidazole and naphthalene units, such as sulconazole, have demonstrated significant antimicrobial properties, particularly against superficial dermatomycoses. Sulconazole's efficacy and safety have been established through clinical trials, showing comparable or in some cases superior outcomes to other imidazole derivatives in treating fungal skin infections (Benfield & Clissold, 1988).
Environmental Monitoring and Removal Techniques
The environmental impact and removal technologies for persistent organic pollutants, including those with naphthalene frameworks, have been extensively reviewed. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes have been discussed for their efficiency in removing toxic contaminants from water sources, highlighting the importance of sustainable technology development in environmental remediation (Prasannamedha & Kumar, 2020).
Analytical Methods for Antioxidant Activity
The analytical methodologies for determining antioxidant activities suggest potential applications for structurally similar compounds in evaluating their effectiveness as antioxidants. Various tests, including the ORAC, HORAC, TRAP, and TOSC assays, have been employed to assess the antioxidant capacity, indicating a wide applicability of these methods across different chemical classes (Munteanu & Apetrei, 2021).
Trypanocidal Activity
Studies on naphthoquinones derived from natural sources have explored their trypanocidal activity, suggesting that the structural components related to naphthalene and imidazole could be instrumental in developing treatments against Chagas disease and other parasitic infections. The synthesis and evaluation of naphthoimidazoles indicate a promising direction for medicinal chemistry focusing on endemic diseases (Moura et al., 2001).
Mechanism of Action
Future Directions
The future directions in the field of imidazole research could involve the development of new synthetic routes and the exploration of new biological activities. There is a great importance of heterocyclic ring containing drugs , and thus, there is a need for the development of a new drug that overcomes the AMR problems .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-28-19-12-10-18(11-13-19)26-15-14-24-23(26)29-16-22(27)25-21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,2,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCXLPBAQUZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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